molecular formula C8H9N3O B15335535 8-Methoxy-2-methylimidazo[1,2-a]pyrazine

8-Methoxy-2-methylimidazo[1,2-a]pyrazine

Cat. No.: B15335535
M. Wt: 163.18 g/mol
InChI Key: KVNMAASJXDBTDP-UHFFFAOYSA-N
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Description

8-Methoxy-2-methylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a fused ring system containing both imidazole and pyrazine rings, with a methoxy group at the 8th position and a methyl group at the 2nd position.

Preparation Methods

The synthesis of 8-Methoxy-2-methylimidazo[1,2-a]pyrazine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrazine with an appropriate aldehyde, followed by cyclization. For example, the reaction between 2-aminopyrazine and an aryl aldehyde in the presence of iodine as a catalyst can lead to the formation of the desired imidazo[1,2-a]pyrazine . This method is efficient and provides good yields.

Industrial production methods for this compound typically involve large-scale synthesis using similar condensation and cyclization reactions. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

8-Methoxy-2-methylimidazo[1,2-a]pyrazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of corresponding oxo derivatives, while substitution reactions can yield various substituted imidazo[1,2-a]pyrazines.

Scientific Research Applications

8-Methoxy-2-methylimidazo[1,2-a]pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Methoxy-2-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

8-Methoxy-2-methylimidazo[1,2-a]pyrazine can be compared with other similar compounds, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines. These compounds share a similar fused ring structure but differ in the specific atoms and functional groups present. For instance:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

8-methoxy-2-methylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C8H9N3O/c1-6-5-11-4-3-9-8(12-2)7(11)10-6/h3-5H,1-2H3

InChI Key

KVNMAASJXDBTDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=CN=C(C2=N1)OC

Origin of Product

United States

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